1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione
Description
1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione is a purine-2,6-dione derivative featuring a morpholine ring at position 8 and a propenyl chain at position 7. The purine-2,6-dione scaffold is pharmacologically significant due to its structural resemblance to xanthine alkaloids like theophylline, which are known for modulating adenosine receptors and phosphodiesterase (PDE) enzymes .
Properties
IUPAC Name |
1,3-dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-4-5-19-10-11(16(2)14(21)17(3)12(10)20)15-13(19)18-6-8-22-9-7-18/h4H,1,5-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZASSPKHIUIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-bromotheophylline and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Structural Basis for PDE Inhibition: The purine-2,6-dione core mimics xanthines, which non-selectively inhibit PDE isoforms. Substituent modifications (e.g., morpholino) may enhance selectivity for specific PDE subtypes .
- 5-HT1A Receptor Interactions: Piperazinyl analogs () demonstrate that bulky, polar groups at position 7/8 are critical for 5-HT1A binding. The target compound’s morpholino group may similarly engage in hydrogen bonding with receptor residues .
Biological Activity
1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione (commonly referred to as DMMP) is a purine derivative notable for its structural complexity and potential biological activities. This compound has garnered attention in medicinal chemistry for its possible therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of DMMP is , featuring a purine core with a morpholine ring and a prop-2-enyl group. Its unique structure allows it to interact with various biological targets, influencing cellular processes.
DMMP's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. It has been shown to exhibit effects on:
- Enzyme inhibition: DMMP may inhibit certain kinases and phosphatases, which play crucial roles in cell proliferation and apoptosis.
- Cellular signaling: The compound can modulate pathways related to cell growth, survival, and differentiation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of DMMP. For example, research indicated that DMMP exhibited significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HT-1080 (fibrosarcoma) | 19.56 |
| MCF-7 (breast carcinoma) | 25.30 |
| A-549 (lung carcinoma) | 22.10 |
In these studies, DMMP induced apoptosis through the activation of caspase pathways, particularly caspase-3/7, leading to cell cycle arrest in the G2/M phase .
Neuroprotective Effects
DMMP has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated by the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels.
Study 1: Anticancer Effects
A recent study synthesized several derivatives of DMMP and evaluated their anticancer activity against multiple cell lines. The results demonstrated that modifications to the morpholine ring significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more potent anticancer agents.
Study 2: Neuroprotection
Another research effort focused on the neuroprotective effects of DMMP in a model of neurodegeneration. The compound was shown to reduce neuronal cell death and improve viability under stress conditions, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Q & A
Q. What are the key structural and physicochemical properties of 1,3-dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione?
The compound has the molecular formula C11H15N5O3 and a molar mass of 265.27 g/mol . Its IUPAC name reflects substitutions at the 1,3,7, and 8 positions of the purine-2,6-dione core. Key features include:
- A morpholine ring at position 8, contributing to solubility and hydrogen-bonding potential.
- A propenyl (allyl) group at position 7, which may influence reactivity and metabolic stability.
- Methyl groups at positions 1 and 3, enhancing lipophilicity.
Methodological characterization involves NMR (e.g., 1H and 13C for substituent confirmation) and HRMS for molecular ion validation .
Q. What synthetic routes are reported for purine-2,6-dione derivatives with morpholine substituents?
A common strategy involves nucleophilic substitution at the 8-position of 1,3-dimethylxanthine intermediates. For example:
- Reaction of 8-bromo-1,3-dimethylxanthine with morpholine under reflux in polar aprotic solvents (e.g., DMF) .
- Functionalization at position 7 via alkylation using propenyl halides or Mitsunobu reactions .
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients), with yields ranging from 50–75% depending on steric hindrance .
Q. How can researchers validate the stability of this compound under experimental conditions?
Stability studies should include:
- pH-dependent degradation assays (e.g., HPLC monitoring at pH 2–9, 37°C).
- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
- Light sensitivity tests using UV-Vis spectroscopy.
Evidence from analogous compounds suggests susceptibility to hydrolysis at the morpholine N-oxide under acidic conditions .
Q. What spectroscopic techniques are critical for confirming its structure?
- FTIR : Peaks at ~1690 cm⁻¹ (C=O stretching) and ~2850–2960 cm⁻¹ (aliphatic C-H) confirm the purine-2,6-dione core and alkyl groups .
- 1H-NMR : Propenyl protons appear as doublets (δ 5.0–5.8 ppm), while morpholine protons resonate as a multiplet (δ 3.6–3.8 ppm) .
- 13C-NMR : Carbonyl carbons (C2, C6) appear at ~150–155 ppm .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 7,8-disubstituted derivatives be addressed?
Regioselectivity at position 7 vs. 9 is influenced by:
- Solvent polarity : Polar solvents favor N7 alkylation due to better stabilization of transition states .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity .
Computational methods (DFT calculations) can predict reactive sites by analyzing electron density and frontier molecular orbitals .
Q. What are the hypothesized biological targets based on structural analogs?
Analogous purine-2,6-diones with morpholine substituents exhibit activity against:
Q. How do structural modifications at position 7 affect metabolic stability?
Q. What strategies optimize solubility without compromising target binding?
Q. How can conflicting data on degradation pathways be resolved?
Contradictory reports on oxidative vs. hydrolytic degradation require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
